molecular formula C19H20N4O2 B11631679 N-butyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine

N-butyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B11631679
M. Wt: 336.4 g/mol
InChI Key: MDDCKWACBAFWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a butyl and methyl group on the nitrogen atom, and a nitrophenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions

    Formation of Quinazoline Core: The quinazoline core can be synthesized via the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.

    Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where 2-chloroquinazoline reacts with 4-nitroaniline.

    Alkylation: The final step involves the alkylation of the nitrogen atom with butyl and methyl groups, typically using butyl bromide and methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield aniline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

N-butyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-butyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can enhance binding affinity through hydrogen bonding and π-π interactions, while the quinazoline core can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-N-methyl-2-phenylquinazolin-4-amine: Lacks the nitro group, which may result in different biological activity.

    N-butyl-N-methyl-2-(4-methoxyphenyl)quinazolin-4-amine: Contains a methoxy group instead of a nitro group, affecting its electronic properties and reactivity.

Uniqueness

N-butyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity compared to other quinazoline derivatives.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-butyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine

InChI

InChI=1S/C19H20N4O2/c1-3-4-13-22(2)19-16-7-5-6-8-17(16)20-18(21-19)14-9-11-15(12-10-14)23(24)25/h5-12H,3-4,13H2,1-2H3

InChI Key

MDDCKWACBAFWGH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.